molecular formula C16H13N3OS B2717551 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide CAS No. 1903888-00-5

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide

Cat. No. B2717551
CAS RN: 1903888-00-5
M. Wt: 295.36
InChI Key: SUHYOVFDQZLEES-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide, also known as TPN-ISE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPN-ISE is a pyridine-based molecule that has a thiophene ring attached to it. The compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are the focus of

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide is not yet fully understood. However, studies have indicated that the compound may exert its effects by inhibiting specific signaling pathways within cells, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been shown to have several biochemical and physiological effects. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide is that it has shown promising results in both cancer and inflammation research, indicating its potential use in multiple fields. However, one limitation of the compound is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide. One potential avenue of research is to further investigate the compound's mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide could be studied for its potential use in other fields, such as neurodegenerative diseases or infectious diseases. Overall, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has shown promising results in scientific research and may have potential applications in various fields.

Synthesis Methods

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide involves the reaction of isonicotinoyl chloride with 2-(thiophen-2-yl)pyridine-4-carboxaldehyde in the presence of a base. The resulting product is then treated with methylamine to yield N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been studied extensively for its potential applications in various scientific fields. The compound has shown promising results in cancer research, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been studied for its potential use as an anti-inflammatory agent, with research indicating its ability to reduce inflammation in animal models.

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(13-4-6-17-7-5-13)19-11-12-3-8-18-14(10-12)15-2-1-9-21-15/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHYOVFDQZLEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide

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